molecular formula C18H29ClN2O2 B12748944 Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, monohydrochloride, trans- CAS No. 126810-23-9

Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, monohydrochloride, trans-

Cat. No.: B12748944
CAS No.: 126810-23-9
M. Wt: 340.9 g/mol
InChI Key: CMWDHGUPBPQINE-KQKCUOLZSA-N
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Description

Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, monohydrochloride, trans- is a complex organic compound with a unique structure that includes a piperidine ring, an ethoxyethyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, monohydrochloride, trans- typically involves multiple steps. One common method includes the reaction of N-phenylacetamide with 1-(2-ethoxyethyl)-3-methyl-4-piperidinol under acidic conditions to form the desired product. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the preparation of intermediates, purification, and crystallization to obtain the monohydrochloride salt in its trans- configuration.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, monohydrochloride, trans- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, monohydrochloride, trans- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential effects on cellular processes and as a tool for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, monohydrochloride, trans- involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2-ethoxyphenyl)-: Similar structure but lacks the piperidine ring.

    N-(2-ethoxyethyl)-3-morpholinopropan-1-amine: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, monohydrochloride, trans- is unique due to its specific combination of functional groups and its trans- configuration

Properties

CAS No.

126810-23-9

Molecular Formula

C18H29ClN2O2

Molecular Weight

340.9 g/mol

IUPAC Name

N-[(3R,4R)-1-(2-ethoxyethyl)-3-methylpiperidin-4-yl]-N-phenylacetamide;hydrochloride

InChI

InChI=1S/C18H28N2O2.ClH/c1-4-22-13-12-19-11-10-18(15(2)14-19)20(16(3)21)17-8-6-5-7-9-17;/h5-9,15,18H,4,10-14H2,1-3H3;1H/t15-,18-;/m1./s1

InChI Key

CMWDHGUPBPQINE-KQKCUOLZSA-N

Isomeric SMILES

CCOCCN1CC[C@H]([C@@H](C1)C)N(C2=CC=CC=C2)C(=O)C.Cl

Canonical SMILES

CCOCCN1CCC(C(C1)C)N(C2=CC=CC=C2)C(=O)C.Cl

Origin of Product

United States

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